4-(2-Nitroprop-1-enyl)benzene-1,2-diol

Catalog No.
S3335693
CAS No.
13662-96-9
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Nitroprop-1-enyl)benzene-1,2-diol

CAS Number

13662-96-9

Product Name

4-(2-Nitroprop-1-enyl)benzene-1,2-diol

IUPAC Name

4-(2-nitroprop-1-enyl)benzene-1,2-diol

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5,11-12H,1H3

InChI Key

CBBBJLQAIWVLBM-UHFFFAOYSA-N

SMILES

CC(=CC1=CC(=C(C=C1)O)O)[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC(=C(C=C1)O)O)[N+](=O)[O-]

Limited Availability:

Structural Features:

Despite the lack of specific research applications, we can analyze the compound's structure to identify potential areas of scientific interest. 4-nitrostyrenediol possesses several interesting functional groups:

  • Benzene-1,2-diol (catechol): This group is known for its antioxidant properties and ability to chelate metals [].
  • Nitro group (NO2): This electron-withdrawing group can influence the reactivity of the molecule and may be useful in studies related to electron transfer processes.
  • Prop-1-enyl group: The presence of a double bond and a terminal alkene functionality introduces possibilities for further chemical modifications or conjugation with other molecules.

Theoretical Applications:

Based on the identified functional groups, here are some theoretical areas where 4-nitrostyrenediol could be explored in scientific research:

  • Material Science: The catechol group's ability to chelate metals suggests potential applications in the design of new coordination polymers or metal-organic frameworks [].
  • Medicinal Chemistry: The combination of the nitro group and the catechol moiety might be of interest for investigating new enzyme inhibitors or molecules with antioxidant and potential therapeutic properties [, ].
  • Organic Synthesis: The presence of the alkene moiety could be useful for further functionalization of the molecule, creating new building blocks for organic synthesis [].

4-(2-Nitroprop-1-enyl)benzene-1,2-diol is a chemical compound characterized by the presence of a nitropropene moiety and a diol functional group. Its molecular formula is C10H11N1O3C_{10}H_{11}N_{1}O_{3}, and it has a molecular weight of approximately 196.21 g/mol. The compound features a phenolic structure, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and material science .

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives, which may exhibit different biological activities.
  • Reduction: The nitro group can be reduced to an amino group, leading to the formation of various functionalized products.
  • Substitution Reactions: The hydroxyl groups on the benzene ring can participate in substitution reactions, resulting in the formation of ethers or esters.

Research indicates that compounds containing methoxyphenolic structures, like 4-(2-Nitroprop-1-enyl)benzene-1,2-diol, often exhibit significant biological activities. These may include antioxidant properties, anti-inflammatory effects, and potential anticancer activities. The specific biological effects of this compound are still under investigation, but its structural features suggest it may interact with various biological targets .

The synthesis of 4-(2-Nitroprop-1-enyl)benzene-1,2-diol can be achieved through several methods:

  • Nitration and Condensation: A common synthetic route involves the nitration of a methoxy-substituted phenol followed by a condensation reaction with a nitroalkene. This process typically requires strong acids or bases to facilitate the reactions.
  • Baylis-Hillman Reaction: Another method utilizes Baylis-Hillman chlorides in the presence of potassium carbonate and hydroquinone to yield the desired product .
  • Knoevenagel Condensation: This reaction involves the interaction of benzaldehyde with nitroethane using a basic catalyst, leading to the formation of nitrostyrene derivatives that can be further processed into diols .

4-(2-Nitroprop-1-enyl)benzene-1,2-diol has potential applications in:

  • Medicinal Chemistry: Its unique structure may allow for the development of new therapeutic agents targeting various diseases.
  • Material Science: The compound could be used in the synthesis of polymers or other materials due to its reactive functional groups.
  • Biological Research: As a subject for biological screening, it may help elucidate mechanisms of action for related compounds .

Interaction studies involving 4-(2-Nitroprop-1-enyl)benzene-1,2-diol are crucial for understanding its biological effects and potential therapeutic uses. These studies typically focus on:

  • Cellular Interactions: Investigating how the compound interacts with cellular receptors or enzymes.
  • Molecular Docking Studies: Computational studies may predict how this compound binds to specific biological targets.
  • In Vivo Studies: Animal models may be employed to assess pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 4-(2-Nitroprop-1-enyl)benzene-1,2-diol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-MethoxyphenolContains a methoxy groupExhibits strong antioxidant properties
Phenyl-2-nitropropeneNitro group attached to phenylPrecursor in the synthesis of amphetamines
4-NitrophenolNitro group on phenolic ringKnown for its antibacterial properties
3-Methoxy-2-nitropropeneMethoxy and nitro groupsUsed in various organic synthesis applications

4-(2-Nitroprop-1-enyl)benzene-1,2-diol is unique due to its combination of both nitro and diol functionalities, which may influence its reactivity and biological activity compared to these similar compounds .

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

195.05315777 g/mol

Monoisotopic Mass

195.05315777 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-07-26

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